molecular formula C9H7N5O3 B1674190 3-Amino-6-[2-(5-nitro-2-furyl)-vinyl]-1,2,4-triazin CAS No. 556-12-7

3-Amino-6-[2-(5-nitro-2-furyl)-vinyl]-1,2,4-triazin

Cat. No.: B1674190
CAS No.: 556-12-7
M. Wt: 233.18 g/mol
InChI Key: RWOLIGKRDWLZSV-UHFFFAOYSA-N
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Description

Furalazine (CAS: 80288-49-9), chemically identified as a 1,2,4-triazine derivative, is an antimicrobial agent historically used to treat cholera caused by Vibrio cholerae El Tor strains. Its efficacy was particularly notable against antibiotic-resistant variants, where it reduced stool culture positivity duration and intravenous fluid requirements comparably to chloramphenicol and tetracycline . Structurally, furalazine features a triazine core substituted with functional groups that enhance its antibacterial activity.

Properties

IUPAC Name

6-[2-(5-nitrofuran-2-yl)ethenyl]-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O3/c10-9-11-5-6(12-13-9)1-2-7-3-4-8(17-7)14(15)16/h1-5H,(H2,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOLIGKRDWLZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC2=CN=C(N=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862193
Record name 3-Amino-6-(2-(5-nitro-2-furyl)vinyl)-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556-12-7
Record name 3-Amino-6-(5-nitrofurylethenyl)-1,2,4-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=556-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-6-(2-(5-nitro-2-furyl)vinyl)-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Furalazine involves the reaction of 1,2,4-triazine derivatives with furan compounds under specific conditions. The preparation method typically includes the following steps:

Industrial production methods for Furalazine are not extensively documented, but the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings .

Chemical Reactions Analysis

Furalazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the type of reaction and the reagents used .

Mechanism of Action

The mechanism of action of Furalazine involves its interaction with bacterial cells, leading to the inhibition of essential bacterial enzymes. This results in the disruption of bacterial cell processes and ultimately the death of the bacteria . The compound targets specific pathways involved in bacterial metabolism, making it effective against resistant strains .

Comparison with Similar Compounds

Structural Analogs: 1,2,4-Triazine Derivatives

Furalazine belongs to the 1,2,4-triazine class, which includes several pharmacologically active compounds. Key comparisons are summarized below:

Compound Structure Pharmacological Use Key Features References
Furalazine 1,2,4-Triazine derivative Antibacterial (cholera) Effective against streptomycin- and chloramphenicol-resistant V. cholerae
Lamotrigine 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine Anticonvulsant Prolongs Na⁺ channel inactivation; associated with hypersensitivity risks
Tirapazamine 3-Amino-1,2,4-benzotriazine-1,4-dioxide Anticancer (hypoxia-activated) Targets hypoxic tumor cells; generates cytotoxic free radicals
Dihydromethyl Furalazine Methyl-substituted 1,2,4-triazine Antibacterial (broad-spectrum) Structural analog with enhanced solubility and potency

Key Insights :

  • Structural Flexibility : The 1,2,4-triazine core allows diverse substitutions, enabling tailored pharmacological activities. For example, lamotrigine’s dichlorophenyl group confers anticonvulsant properties, while furalazine’s substituents optimize antibacterial action .
  • Mechanistic Divergence : Despite structural similarities, these compounds target different pathways. Furalazine disrupts bacterial metabolism, whereas lamotrigine modulates neuronal ion channels .

Functional Analogs: Antibacterial Agents

Furalazine’s clinical use overlaps with other antibiotics, particularly in treating cholera:

Compound Class Mechanism of Action Resistance Profile Clinical Efficacy vs. Furalazine References
Chloramphenicol Bacteriostatic Inhibits bacterial protein synthesis High resistance in V. cholerae El Tor Comparable fluid requirement reduction; slower stool culture clearance
Tetracycline Bacteriostatic Binds 30S ribosomal subunit Emerging resistance in Southeast Asia Less effective in resistant strains
Furaltadone Nitrofuran derivative Disrupts DNA synthesis Limited resistance data Not directly compared

Key Insights :

  • Resistance Management : Furalazine’s unique mechanism circumvents resistance common to chloramphenicol and tetracycline, making it a viable alternative in outbreaks .
  • Spectrum of Activity : Unlike broad-spectrum nitrofurans (e.g., furaltadone), furalazine is specialized for V. cholerae, reducing unintended microbiome disruption .

Heterocyclic Compounds with Overlapping Moieties

Compounds with nitrogen-containing heterocycles share structural motifs but differ in applications:

Compound Core Structure Therapeutic Use Distinguishing Feature References
Hydralazine HCl Phthalazine Antihypertensive Vasodilator via NO pathway; no antimicrobial activity
Xylazine Thiazine Veterinary sedative α₂-adrenergic agonist; toxic to humans
Sulfasalazine Azo-linked salicylate Anti-inflammatory (IBD) Prodrug metabolized to sulfapyridine and 5-ASA

Key Insights :

  • Ring System Impact : While phthalazine (hydralazine) and thiazine (xylazine) share nitrogen-rich cores, their ring size and substitution patterns dictate divergent biological targets .
  • Therapeutic Specificity : Furalazine’s triazine ring optimizes antibacterial activity, unlike hydralazine’s vasodilation or sulfasalazine’s anti-inflammatory action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-6-[2-(5-nitro-2-furyl)-vinyl]-1,2,4-triazin
Reactant of Route 2
3-Amino-6-[2-(5-nitro-2-furyl)-vinyl]-1,2,4-triazin

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